molecular formula C15H19NO4S B11793561 (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

Cat. No.: B11793561
M. Wt: 309.4 g/mol
InChI Key: XQNJFVNAXYCUAC-ABLWVSNPSA-N
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Description

The compound (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a complex organic molecule that features a pyrrolidine ring, a benzyloxycarbonyl group, and a methylthioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is often introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Methylthioacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzyloxycarbonyl moiety, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzyloxycarbonyl group could play a role in binding interactions, while the methylthio group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)propanoic acid: Similar structure but with a propanoic acid moiety.

    (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(ethylthio)acetic acid: Similar structure but with an ethylthio group.

Uniqueness

The uniqueness of (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of both a benzyloxycarbonyl group and a methylthio group provides unique opportunities for interaction with biological targets and for use in synthetic chemistry.

Properties

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

(2S)-2-methylsulfanyl-2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetic acid

InChI

InChI=1S/C15H19NO4S/c1-21-13(14(17)18)12-8-5-9-16(12)15(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,17,18)/t12?,13-/m0/s1

InChI Key

XQNJFVNAXYCUAC-ABLWVSNPSA-N

Isomeric SMILES

CS[C@@H](C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CSC(C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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